molecular formula C23H24N2O4S B5002631 N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5002631
M. Wt: 424.5 g/mol
InChI Key: SRYHAUPEXMNSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methylene group), a 4-methoxyphenyl group (a benzene ring with a methoxy group at the 4th position), a 4-methylphenylsulfonyl group (a benzene ring with a methyl group and a sulfonyl group at the 4th position), and a glycinamide group (an amide derivative of the amino acid glycine) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, 4-methoxyphenyl, and 4-methylphenylsulfonyl groups would each contribute a benzene ring, making the compound aromatic . The glycinamide group would introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzene rings could potentially undergo electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple benzene rings would likely make it relatively nonpolar and insoluble in water, while the amide group could allow for some degree of solubility due to hydrogen bonding .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-benzyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-14-22(15-9-18)30(27,28)25(20-10-12-21(29-2)13-11-20)17-23(26)24-16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHAUPEXMNSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.